DBCO-PEG6-amine TFA
Description
Significance of Bioorthogonal Chemistry in Advanced Research
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with or being affected by the native biochemical processes. numberanalytics.comnews-medical.net Coined in 2003, this field has revolutionized the study of biomolecules such as glycans, lipids, and metabolites by enabling their labeling and manipulation in their natural context. news-medical.netacs.org The core principle of bioorthogonal chemistry lies in the use of functional groups that are mutually reactive but inert to the biological environment. news-medical.net These reactions must be non-toxic, form stable covalent bonds, and proceed efficiently at low concentrations. news-medical.net This capability allows researchers to visualize, track, and understand cellular mechanisms with remarkable detail, opening new frontiers in drug development, diagnostics, and our fundamental understanding of biology. numberanalytics.comnih.gov
The process typically involves two steps: first, a bioorthogonal functional group is introduced into a biological target, and second, a probe molecule containing a complementary reactive group is administered, leading to a specific ligation reaction. news-medical.net This approach provides a powerful toolkit for studying a wide array of biomolecules, including proteins, nucleic acids, and lipids. nih.gov
Overview of DBCO-PEG6-amine (TFA) as a Versatile Chemical Probe and Linker
DBCO-PEG6-amine (TFA) is a heterobifunctional chemical compound that serves as a versatile tool in bioorthogonal chemistry and materials science. cymitquimica.compurepeg.com Its structure is composed of three key components: a dibenzocyclooctyne (DBCO) group, a hexaethylene glycol (PEG6) spacer, and a primary amine group, with trifluoroacetic acid (TFA) acting as a counterion to the amine. cymitquimica.combroadpharm.com
DBCO (Dibenzocyclooctyne): This moiety is the reactive handle for copper-free click chemistry. axispharm.com Its strained eight-membered ring structure allows it to react selectively and efficiently with azide-containing molecules through a process called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.combroadpharm.com
PEG6 (Hexaethylene Glycol): The PEG linker is a flexible, water-soluble chain composed of repeating ethylene (B1197577) oxide units. chempep.com This component enhances the solubility and biocompatibility of the entire molecule, reduces the potential for an immune response, and provides a flexible spacer that minimizes steric hindrance during conjugation. purepeg.comchempep.comaxispharm.com The use of a discrete PEG linker with a specific number of repeating units ensures that the molecule has a precise length and molecular weight. broadpharm.com
Amine (NH2) Group: The terminal primary amine group provides a reactive site for conjugation to a wide range of molecules, such as proteins, peptides, or other small molecules containing carboxylic acids or activated esters. broadpharm.coma3p-scientific.com
TFA (Trifluoroacetic Acid): The amine group is often supplied as a trifluoroacetate (B77799) salt. TFA is a strong acid used to protonate the amine, which can improve the stability and handling of the compound. wikipedia.org It can be removed during subsequent reaction steps. masterorganicchemistry.com
This unique combination of functionalities makes DBCO-PEG6-amine (TFA) a powerful crosslinker for a variety of applications, including the synthesis of antibody-drug conjugates (ADCs), the development of targeted drug delivery systems, and the creation of functional materials. purepeg.compurepeg.comglpbio.comchemsrc.com
| Property | Description | Source |
|---|---|---|
| Molecular Formula | C33H45N3O8 | chemsrc.com |
| Molecular Weight | 611.73 g/mol | chemsrc.com |
| Appearance | Yellow to slightly orange oil | lumiprobe.com |
| Solubility | Soluble in water, DMSO, DCM, DMF | broadpharm.com |
| Storage | -20°C | broadpharm.com |
Historical Context and Evolution of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Methodologies
The foundation of SPAAC lies in the broader field of "click chemistry," a concept introduced by Sharpless and co-workers in 2001, which emphasizes the use of highly efficient and selective reactions for molecular assembly. nih.gov The prototypical click reaction, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while powerful, has limitations for in vivo applications due to the cytotoxicity of the copper catalyst. thieme-connect.de
To overcome this limitation, the Bertozzi group developed Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in 2004. nih.gov This catalyst-free approach utilizes the high ring strain of cyclooctynes, such as DBCO, to drive the reaction with azides. thieme-connect.demagtech.com.cn The energy stored in the strained alkyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly and efficiently at physiological temperatures without the need for a toxic metal catalyst. nih.gov
The development of SPAAC was a significant milestone, enabling the functionalization of a wide range of biomolecules and materials under mild, metal-free conditions. acs.org The reaction is highly bioorthogonal, rapid, and produces stable triazole products. magtech.com.cn Over the years, various cyclooctyne (B158145) derivatives have been synthesized to fine-tune the reaction kinetics and stability for specific applications. thieme-connect.de The robust and versatile nature of SPAAC has solidified its place as an indispensable tool in chemical biology, drug discovery, and materials science. magtech.com.cnresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C35H46F3N3O10 |
|---|---|
Molecular Weight |
725.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C33H45N3O8.C2HF3O2/c34-13-15-39-17-19-41-21-23-43-25-26-44-24-22-42-20-18-40-16-14-35-32(37)11-12-33(38)36-27-30-7-2-1-5-28(30)9-10-29-6-3-4-8-31(29)36;3-2(4,5)1(6)7/h1-8H,11-27,34H2,(H,35,37);(H,6,7) |
InChI Key |
VYHJMBBYMQFESP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Fundamental Principles of Dbco Peg6 Amine Tfa Reactivity and Bioorthogonal Attributes
The Dibenzocyclooctyne (DBCO) Moiety: Mechanisms of Copper-Free Click Chemistry
The DBCO group is the reactive engine for the molecule's participation in copper-free click chemistry. axispharm.com This bioorthogonal reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), leverages the inherent ring strain of the cyclooctyne (B158145) to react specifically with azides without the need for a cytotoxic copper catalyst. interchim.frinterchim.frbiochempeg.com The reaction is driven by the release of this ring strain, which significantly lowers the activation energy of the cycloaddition. lumiprobe.commagtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures and in aqueous environments, making it highly suitable for use in living systems. interchim.fracs.org The reaction between a DBCO group and an azide (B81097) results in the formation of a stable triazole linkage. interchim.fr Unlike many other cyclooctynes, DBCO reagents are thermally stable and exhibit a narrow and specific reactivity towards azides, avoiding interference with other functional groups commonly found in biological systems like amines and hydroxyls. interchim.frinterchim.fr
The kinetics of the SPAAC reaction are a key advantage of using DBCO. The reaction's driving force is the high ring strain of the cyclooctyne, which is distorted from the ideal 180° bond angle of a linear alkyne. acs.org This strain is released upon the [3+2] cycloaddition with an azide, leading to a rapid reaction rate. magtech.com.cn DBCO is one of the most reactive yet stable cyclooctynes used for SPAAC. nanosoftpolymers.com Second-order rate constants for DBCO derivatives reacting with azides are typically in the range of 1-2 M⁻¹s⁻¹. mdpi.comnih.gov While other cyclooctynes have been developed with even faster kinetics, such as biarylazacyclooctynone (BARAC), they often suffer from lower stability, limiting their practical use. researchgate.net
The selectivity of the DBCO-azide reaction is exceptional. researchgate.net These two functional groups are considered bioorthogonal, meaning they react exclusively with each other while ignoring the vast array of other functional groups present in complex biological environments such as cell lysates or even living organisms. interchim.frnih.gov This high degree of specificity prevents off-target reactions and ensures that the conjugation occurs only at the desired site. interchim.fr Studies have confirmed the mutual orthogonality of the azide-DBCO reaction pair with other bioorthogonal chemistries, such as the tetrazine-trans-cyclooctene (TCO) ligation, enabling simultaneous, multi-target labeling experiments. nih.gov
Comparative Kinetics of Cyclooctynes in SPAAC
| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
|---|---|---|---|
| Dibenzocyclooctyne | DBCO / DIBAC / ADIBO | ~1.0 - 2.1 | High reactivity and stability; widely used. mdpi.comresearchgate.netnih.gov |
| Bicyclononyne | BCN | ~0.1 - 0.68 | Good stability but slower kinetics than DBCO. researchgate.net |
| Oxa-dibenzocyclooctyne | ODIBO | ~45 | Significantly faster kinetics than DBCO, improving labeling efficiency. mdpi.comnih.gov |
| Biarylazacyclooctynone | BARAC | ~9.3 | High reactivity but can be unstable. researchgate.net |
| Dibenzocyclooctyne | DIBO | ~0.3 | One of the earlier cyclooctynes. researchgate.net |
The development of SPAAC using reagents like DBCO was a direct response to the limitations of the first "click" reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). While CuAAC is very efficient, its reliance on a copper catalyst is a major drawback for in vivo applications due to the cytotoxicity of copper. biochempeg.comnih.govresearchgate.net SPAAC completely avoids this issue, making it a more biocompatible choice for studies in living systems. interchim.frbiochempeg.com
Compared to other bioorthogonal reactions, SPAAC holds a distinct position. The Staudinger ligation, another early bioorthogonal reaction, suffers from slow reaction kinetics and the susceptibility of its phosphine (B1218219) reagents to oxidation. acs.orgnih.gov Inverse-electron-demand Diels-Alder (IEDDA) reactions between tetrazines and strained alkenes (like TCO) are significantly faster than SPAAC, with rate constants that can be orders of magnitude higher. lumiprobe.comresearchgate.net However, the stability of some tetrazine reagents can be a concern, and the DBCO-azide pair remains a robust and widely used option, offering a favorable balance of reactivity, stability, and bioorthogonality. lumiprobe.comnanosoftpolymers.com Interestingly, in live-cell contexts, the efficiency of the DBCO-azide reaction has been shown to be comparable to the much faster TCO-tetrazine reaction. nih.gov
Comparison of Major Bioorthogonal Chemistries
| Reaction | Reactive Partners | Typical Rate Constant (k₂) (M⁻¹s⁻¹) | Advantages | Disadvantages |
|---|---|---|---|---|
| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | ~10⁻¹ to 10¹ | Biocompatible (no catalyst), highly selective, stable products. interchim.frbroadpharm.com | Slower than CuAAC and IEDDA; bulky reagents. broadpharm.com |
| CuAAC | Azide + Terminal Alkyne | ~10² to 10⁴ | Very fast and high yielding, simple reactants. acs.orgresearchgate.net | Requires cytotoxic Cu(I) catalyst, limiting in vivo use. biochempeg.combroadpharm.com |
| IEDDA Ligation | Tetrazine + Strained Alkene (e.g., TCO) | ~10² to 10⁶ | Extremely fast kinetics, highly bioorthogonal. lumiprobe.comresearchgate.netbroadpharm.com | Some reagents can have limited stability; potential for cross-reactivity in complex systems. |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ to 10⁻² | Highly selective, first bioorthogonal reaction developed. acs.org | Very slow kinetics, phosphines are prone to air oxidation. acs.orgnih.gov |
The Polyethylene (B3416737) Glycol (PEG6) Spacer: Influence on Conjugate Performance in Research
A primary function of the PEG6 spacer is to increase the water solubility of the entire molecule. axispharm.comthermofisher.com The DBCO core is inherently hydrophobic, which can lead to poor solubility in the aqueous buffers required for most biological experiments, potentially causing aggregation. biochempeg.compurepeg.com The PEG chain is hydrophilic and flexible, effectively acting as a "hydrophilicity reservoir" that masks the hydrophobic character of the DBCO group. thermofisher.comresearchgate.netnih.gov This enhanced solubility is critical for preventing aggregation and ensuring that the reagent remains dissolved and accessible for conjugation reactions in physiological media. thermofisher.compurepeg.com
The PEG6 spacer also plays a vital role in managing steric hindrance. axispharm.com When the DBCO-PEG6-amine reagent is conjugated to a large biomolecule, such as an antibody, the PEG linker acts as a flexible arm that extends the DBCO group away from the surface of the biomolecule. acs.org This separation minimizes steric interference from the biomolecule itself, ensuring that the DBCO's reactive site remains accessible to its azide-containing target. axispharm.comaxispharm.comnih.gov The length of the PEG chain can be tuned to optimize this spacing. thermofisher.com Furthermore, the PEG chain can provide a "shielding" effect, which can reduce non-specific binding of the conjugated biomolecule to other surfaces or proteins and potentially decrease its immunogenicity. purepeg.comnih.govresearchgate.net
The Amine Functional Group: Versatility in Secondary Conjugations
The primary amine (-NH2) at the end of the PEG spacer provides the versatility for the reagent to be attached to a wide range of biomolecules and surfaces. axispharm.comaxispharm.com Primary amines are common targets for bioconjugation because they are readily available on proteins (at the N-terminus and on the side chain of lysine (B10760008) residues) and are highly nucleophilic, making them easy to target with various chemical groups. thermofisher.comhtworld.co.uk
This amine group serves as a chemical handle that can form stable covalent bonds through several well-established reactions. interchim.fr Common reaction partners for the amine group include:
N-hydroxysuccinimide (NHS) esters: The amine group readily reacts with NHS esters at physiological to slightly alkaline pH (7.0-9.0) to form a stable amide bond. interchim.frthermofisher.comrsc.org This is one of the most common methods for labeling proteins.
Carboxylic acids (-COOH): In the presence of a carbodiimide (B86325) activator, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine group can be coupled to a carboxylic acid to form an amide bond. interchim.frinterchim.fr
Aldehydes and Ketones: The amine can react with carbonyl compounds via reductive amination to form a stable secondary amine linkage. interchim.frthermofisher.com
Isothiocyanates: Reaction with an isothiocyanate group forms a stable thiourea (B124793) linkage. interchim.frthermofisher.com
This versatility allows researchers to first conjugate the DBCO-PEG6-amine molecule to a protein, antibody, peptide, or other molecule of interest through the amine handle, thereby preparing it for a subsequent, highly specific copper-free click reaction. interchim.frhtworld.co.uk
Amide Bond Formation with Carboxylic Acids and Activated Esters
The primary amine of DBCO-PEG6-amine serves as a versatile nucleophile for forming stable amide bonds, a cornerstone of bioconjugation chemistry. broadpharm.combroadpharm.com This reaction can be carried out with two main types of electrophilic partners: carboxylic acids and their activated ester derivatives.
Direct reaction with a carboxylic acid does not typically occur spontaneously at ambient temperatures. luxembourg-bio.com The acidic proton of the carboxylic acid and the basic amine engage in an acid-base reaction to form a stable and unreactive carboxylate salt. reddit.com Therefore, the carboxylic acid must first be "activated." This is achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (HATU). broadpharm.comucl.ac.uk These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine to form the amide bond. luxembourg-bio.comresearchgate.net
A more direct and common approach involves the use of activated esters, particularly N-hydroxysuccinimide (NHS) esters. broadpharm.com The NHS ester of a molecule is highly reactive toward primary amines under neutral to slightly basic conditions (pH 7-9), forming a stable amide linkage and releasing N-hydroxysuccinimide as a byproduct. broadpharm.commedchemexpress.comlumiprobe.com This method is widely employed for labeling proteins, peptides, and other amine-containing biomolecules. lumiprobe.com
Table 1: Amine Group Reactivity of DBCO-PEG6-amine
| Reactant | Required Conditions/Reagents | Product |
|---|---|---|
| Carboxylic Acid | Coupling agents (e.g., EDC, HATU) | Stable Amide Bond |
Reactions with Carbonyl Functionalities (Ketones, Aldehydes)
The primary amine of DBCO-PEG6-amine can also react with carbonyl compounds, specifically aldehydes and ketones. broadpharm.combroadpharm.combroadpharm.com This condensation reaction is reversible and typically catalyzed by a weak acid, with an optimal pH of approximately 5. libretexts.org
The reaction with aldehydes or ketones proceeds through a nucleophilic addition mechanism, where the amine attacks the electrophilic carbonyl carbon. youtube.com Following a series of proton transfers, a molecule of water is eliminated, resulting in the formation of a carbon-nitrogen double bond. libretexts.orgyoutube.com The product of this reaction with a primary amine is known as an imine, or more commonly, a Schiff base. libretexts.org This reaction provides a method for conjugating DBCO-PEG6-amine to molecules containing aldehyde or ketone functionalities, which can be found on periodate-oxidized carbohydrates or introduced synthetically.
Role of Trifluoroacetate (B77799) (TFA) Salt in Handling and Research Applications
DBCO-PEG6-amine is often supplied as a trifluoroacetate (TFA) salt. broadpharm.commedchemexpress.com This counter-ion originates from the common use of trifluoroacetic acid during the final cleavage step in solid-phase peptide synthesis (SPPS) and as an ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for purification. genscript.comambiopharm.comrsc.org The presence of the TFA salt has several implications for the handling and application of the compound.
The TFA salt form can enhance the solubility of the pegylated amine compound, particularly in aqueous solutions. broadpharm.combroadpharm.com However, the TFA counter-ion is known to potentially interfere with certain biological assays and physicochemical characterizations. genscript.comnih.gov For instance, residual TFA has been reported to inhibit or, in some cases, promote cell proliferation and can influence the secondary structure of peptides. genscript.comnih.govnih.gov From a handling perspective, TFA salts can sometimes produce a fluffy, difficult-to-handle lyophilized powder compared to other salt forms like acetate. ambiopharm.com
Considerations for DBCO Stability During Acidic Deprotection and Cleavage
A critical consideration when working with DBCO-containing molecules is the stability of the DBCO group itself, which is notably acid-labile. nih.gov The strained alkyne is prone to an inactivating rearrangement under the strongly acidic conditions typically used in the final cleavage and deprotection steps of Fmoc-based solid-phase peptide synthesis. nih.govresearchgate.netamazonaws.com
This acid-catalyzed degradation, identified as a 5-endo-dig cycloisomerization, occurs in high concentrations of TFA (e.g., 95%) that are standard for cleaving peptides from their resin support. researchgate.netresearchgate.netresearchgate.net Research has shown that the DBCO moiety is generally stable in TFA concentrations below 30%, but decomposes completely in 95% TFA. nih.govresearchgate.net This instability necessitates alternative strategies for synthesizing DBCO-labeled peptides, such as using very mild cleavage conditions (e.g., 5% TFA) or employing post-synthetic, solution-phase conjugation of the DBCO moiety after the peptide has been cleaved and deprotected. nih.govresearchgate.net More advanced methods have also been developed, such as protecting the DBCO group with copper(I) during the acid cleavage step to prevent this unwanted rearrangement. nih.govresearchgate.net
Table 2: DBCO Moiety Stability in Trifluoroacetic Acid (TFA)
| TFA Concentration | Observation | Implication for Synthesis |
|---|---|---|
| < 30% | Generally stable. nih.govresearchgate.net | Mild cleavage conditions may be tolerated. |
| 5% | DBCO unit is preserved. nih.gov | Special, mild cleavage protocols are required. |
Advanced Synthetic Methodologies and Functionalization Strategies Utilizing Dbco Peg6 Amine Tfa
Incorporation of DBCO-PEG6-amine (TFA) into Complex Architectures
The unique structure of DBCO-PEG6-amine (TFA) allows for its seamless integration as a linking component in various complex molecular architectures, most notably in Proteolysis Targeting Chimeras (PROTACs) and dendrimer-based hydrogels.
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com DBCO-PEG6-amine serves as a PEG-based linker in the synthesis of these complex molecules. medchemexpress.commedchemexpress.com Its dual functionality is critical; the amine end can be reacted with a ligand for the target protein, while the DBCO end can be "clicked" onto an azide-modified E3 ligase ligand (or vice versa) using the SPAAC reaction. This modular approach allows for the systematic construction of PROTAC libraries with varying linker lengths and attachment points to optimize degradation efficiency. precisepeg.com
Dendritic and Polymeric Architectures: DBCO-PEG6-amine is also utilized in the construction of advanced macromolecular structures such as dendrimer hydrogels. nih.gov In one application, polyamidoamine (PAMAM) dendrimers were functionalized with DBCO groups via a PEG spacer. nih.gov These DBCO-activated dendrimers were then cross-linked with polyethylene (B3416737) glycol bisazide through the SPAAC reaction to form a dendrimer-PEG hydrogel network. nih.gov The incorporation of the DBCO-PEG linker was found to reduce steric crowding and improve the solubility and cytocompatibility of the resulting hydrogel, making it suitable for applications like local drug delivery. nih.gov The ability to incorporate the linker into polymers allows for the creation of custom materials with tailored reactivity and enhanced solubility. axispharm.com
Below is a table summarizing research findings on the incorporation of DBCO-PEG linkers into complex structures.
| Complex Architecture | Role of DBCO-PEG-amine | Key Research Finding | Application |
| PROTACs | Heterobifunctional linker connecting a target protein ligand and an E3 ligase ligand. medchemexpress.commedchemexpress.com | Enables modular synthesis for optimizing protein degradation by varying linker attachment and length. precisepeg.com | Targeted Protein Degradation |
| Dendrimer Hydrogels | Functionalizes dendrimers with clickable DBCO groups for cross-linking. | The PEG spacer reduces steric hindrance and improves the biocompatibility of the final hydrogel network. nih.gov | Local Drug Delivery |
| General Bioconjugates | Attaches functional groups to proteins for specific studies. axispharm.com | Creates stable and well-defined protein conjugates with enhanced solubility due to the PEG component. axispharm.comaxispharm.com | Protein Engineering |
Chemo- and Regioselective Functionalization Approaches
The synthetic utility of DBCO-PEG6-amine (TFA) lies in the orthogonal reactivity of its two terminal functional groups: the DBCO group and the primary amine. This allows for precise, stepwise control over conjugation reactions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group participates in SPAAC, a bioorthogonal reaction with azide-containing molecules. medchemexpress.com This "click chemistry" reaction is highly efficient and proceeds rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst. biochempeg.cominterchim.fr This biocompatibility is crucial for its use in biological systems, as it avoids potential cell toxicity associated with copper. biochempeg.com The reaction is chemoselective, meaning the DBCO and azide (B81097) groups react specifically with each other without interfering with other functional groups typically found in biomolecules, resulting in a stable triazole linkage. biochempeg.cominterchim.frnih.gov
Amine-Specific Reactions: The primary amine group provides a second, independent site for functionalization. It readily reacts with various electrophilic groups under specific conditions. broadpharm.com Common reactions include:
Amide Bond Formation: The amine reacts with carboxylic acids (often activated in situ) or, more commonly, with activated esters like N-hydroxysuccinimidyl (NHS) esters to form stable amide bonds. broadpharm.combroadpharm.com This is a widely used strategy for labeling proteins at their lysine (B10760008) residues. broadpharm.com
Reaction with Carbonyls: The amine can also react with aldehydes and ketones. broadpharm.com
This dual reactivity allows for a two-step, selective functionalization strategy. For instance, a payload can be attached via the amine group first, and the resulting conjugate can then be attached to an azide-modified biomolecule via the DBCO group.
The table below outlines the selective functionalization approaches for DBCO-PEG6-amine.
| Functional Group | Reaction Type | Reacts With | Key Features |
| DBCO (Dibenzocyclooctyne) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Azides | Copper-free, bioorthogonal, high efficiency, forms stable triazole. biochempeg.cominterchim.fr |
| Amine (-NH2) | Nucleophilic Acyl Substitution | Activated Esters (e.g., NHS esters), Carboxylic Acids | Forms stable amide bonds; widely used for protein labeling. broadpharm.combroadpharm.com |
| Amine (-NH2) | Nucleophilic Addition | Aldehydes, Ketones | Forms an imine, which can be further reduced to a stable amine linkage. broadpharm.com |
Purification and Isolation Techniques for DBCO-PEG6-amine (TFA) Conjugates in Research
After a conjugation reaction, the purification and isolation of the desired product are critical to remove unreacted starting materials, excess reagents, and any potential side products. The choice of technique depends on the properties of the final conjugate, such as its size, polarity, and stability.
Chromatographic Techniques: Chromatography is a primary method for purifying conjugates.
Reversed-Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity. It is effective for purifying conjugates where the starting materials and products have different polarities. For amine-containing compounds, the mobile phase pH can be adjusted to an alkaline level to ensure the compounds are in their more lipophilic, free-base form, which can improve retention and separation. biotage.com Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also improve peak shape and recovery. biotage.com
Normal-Phase Chromatography on Amine-Bonded Silica (B1680970): For compounds that are challenging to purify on standard silica due to strong acid-base interactions, amine-bonded silica columns offer a useful alternative. biotage.comteledyneisco.com These columns have a less polar surface than bare silica and possess a basic character, which can prevent the degradation or irreversible binding of basic amine compounds. teledyneisco.com This approach simplifies purification by often eliminating the need for basic mobile phase additives. teledyneisco.com
Size-Based Separation Techniques: When DBCO-PEG6-amine is conjugated to large biomolecules like proteins or antibodies, size-based methods are highly effective.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is ideal for separating large protein conjugates from smaller, unreacted DBCO-PEG6-amine linkers and other low-molecular-weight impurities.
Dialysis and Ultrafiltration: These methods use semi-permeable membranes with a specific molecular weight cutoff (MWCO). They are commonly used to desalt protein solutions and remove small molecule impurities after a reaction. nih.gov For example, a filter with a 30 kDa MWCO can be used to retain an antibody-drug conjugate while allowing smaller reactants to pass through. nih.gov
The following table compares common purification techniques for DBCO-PEG6-amine conjugates.
| Technique | Principle of Separation | Best Suited For | Advantages | Considerations |
| Reversed-Phase Chromatography (RPC) | Polarity/Hydrophobicity | Small molecule conjugates, peptides | High resolution, well-established methods | May require pH modifiers for amine compounds. biotage.com |
| Normal-Phase Chromatography (Amine Column) | Polarity | Basic amine-containing compounds | Reduces acid-base interactions, improves recovery of basic compounds. teledyneisco.com | Requires non-polar mobile phases. |
| Size-Exclusion Chromatography (SEC) | Molecular Size | Large biomolecule conjugates (e.g., proteins, antibodies) | Gentle, preserves biological activity | Lower resolution for molecules of similar size. |
| Dialysis / Ultrafiltration | Molecular Size (MWCO) | Desalting and buffer exchange of large biomolecule conjugates. nih.gov | Simple, effective for removing small molecules | Not suitable for separating molecules of similar size. |
Applications in Protein and Peptide Conjugation Research
Site-Specific and Non-Site-Specific Labeling of Biomolecules with DBCO-PEG6-amine (TFA)
The dual functionality of DBCO-PEG6-amine (TFA) allows for its use in both site-specific and non-site-specific labeling strategies for biomolecules. The choice of strategy depends on the desired outcome, such as the homogeneity of the final conjugate and the need to preserve the function of specific protein domains.
Non-Site-Specific Labeling: This approach typically involves the reaction of the amine group on the DBCO-PEG6-amine linker with naturally occurring functional groups on the surface of a biomolecule. The most common targets are the primary amines in the side chains of lysine (B10760008) residues. This reaction can be achieved by first converting the amine on the linker to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily couples with lysines on the protein. lumiprobe.com While straightforward, this method results in a heterogeneous mixture of conjugates, as the labeling can occur at multiple lysine sites with varying efficiency. mdpi.com
Site-Specific Labeling: To overcome the heterogeneity of non-site-specific methods, researchers employ strategies to introduce a unique reactive handle at a precise location within a biomolecule. This handle, typically an azide (B81097) group, serves as a target for the DBCO moiety of the linker in a SPAAC reaction. axispharm.com This bioorthogonal reaction is highly selective and proceeds efficiently under mild, physiological conditions without interfering with native biological processes. nih.govnih.gov Methods for introducing the azide group include:
Enzymatic Modification: Enzymes like transglutaminase or galactosyltransferase can be used to attach azide-containing small molecules to specific amino acid residues or glycans on a protein. mdpi.comresearchgate.net
Genetic Code Expansion: This powerful technique allows for the incorporation of non-canonical amino acids (ncAAs) containing azide groups (e.g., N6-[(2-Azidoethoxy) carbonyl]-l-lysine, Azk) at specific sites in a protein's sequence during its expression. nih.govbohrium.com This provides ultimate control over the location of the conjugation site. nih.gov
The resulting site-specifically labeled biomolecules are homogeneous, which is critical for therapeutic applications and for studies requiring precise control over stoichiometry and conjugate structure. mdpi.com
| Feature | Non-Site-Specific Labeling | Site-Specific Labeling |
|---|---|---|
| Primary Reaction | Amine-reactive chemistry (e.g., NHS ester coupling) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Target on Biomolecule | Native amino acids (e.g., Lysine) | Engineered azide group |
| Product Homogeneity | Heterogeneous mixture | Homogeneous product |
| Control over Stoichiometry | Low | High |
| Example Research Application | General surface labeling of antibodies with DBCO-NHS esters. lumiprobe.com | Enzymatic modification of antibodies for uniform polymer conjugation. mdpi.com |
Functionalization of Antibodies and Antibody Fragments
The functionalization of antibodies and their fragments is a cornerstone of targeted therapy and diagnostics. DBCO-PEG6-amine (TFA) serves as a key reagent in these processes, enabling the attachment of various payloads, including drugs, imaging agents, and other polymers. axispharm.comresearchgate.net
Site-specific modification of antibodies is highly desirable to ensure that the antigen-binding sites remain unobstructed and that the resulting conjugate has predictable properties. researchgate.net One strategy involves the enzymatic modification of the antibody's Fc region, away from the antigen-binding domains. For example, enzymes can introduce an azide group onto the antibody, which is then specifically targeted by the DBCO group of the linker for conjugation via SPAAC. mdpi.comnih.gov This yields a homogenous population of functionalized antibodies with a defined drug-to-antibody ratio (DAR).
In a novel approach, researchers have used a bis-DBCO linker to create mechanically interlocked antibody-Fab complexes. d-nb.info This method involves threading an azide-modified peptide through the Fab fragment and then "clicking" it at both ends with the DBCO linker, demonstrating an advanced method of creating stable, functionalized antibody structures. d-nb.info
Development of Antibody-Drug Conjugates (ADCs) Research Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics designed to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing off-target toxicity. nih.govnih.gov The linker that connects the antibody to the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. researchgate.netmdpi.com
DBCO-PEG6-amine (TFA) is utilized as a building block for constructing linkers used in ADC research. broadpharm.combroadpharm.com Its components serve distinct functions:
DBCO Group: Enables covalent attachment to an azide-modified antibody via the highly efficient and stable SPAAC reaction. medchemexpress.com
Amine Group: Provides a versatile point of attachment for the cytotoxic payload, often through a cleavable or non-cleavable linker system designed to release the drug inside the target cell. broadpharm.com
The modularity of this linker allows researchers to connect a wide variety of payloads to antibodies for preclinical evaluation. For instance, the amine can be coupled to a valine-citrulline peptide linker, which is designed to be cleaved by lysosomal proteases like cathepsin B inside the tumor cell, releasing payloads such as monomethyl auristatin E (MMAE). nih.govresearchgate.net
| ADC Component | Example | Function |
|---|---|---|
| Antibody | Trastuzumab (anti-HER2) | Targets a specific antigen on tumor cells. mdpi.com |
| Linker (incorporating DBCO-PEG6-amine) | DBCO-PEG6-[cleavable peptide]-Payload | Connects antibody to payload; PEG improves solubility; DBCO provides stable attachment to the antibody. researchgate.netbroadpharm.com |
| Payload | Monomethyl auristatin E (MMAE) | A potent cytotoxic agent that kills the cancer cell upon release. nih.gov |
Conjugation to Peptides and Amino Acid Derivatives in Research
The principles of bioconjugation using DBCO-PEG6-amine (TFA) extend to peptides and amino acid derivatives. These smaller biomolecules are used in a variety of research applications, including the development of targeted therapeutic agents and imaging probes. uni-muenchen.de
In one research example, a DBCO-PEG-peptide conjugate was synthesized for tumor-targeting applications. uni-muenchen.de The synthesis involved solid-phase peptide synthesis to create the desired peptide sequence, followed by manual coupling of a PEG spacer and finally the DBCO group. The amine functionality inherent in the DBCO-PEG6-amine structure provides the reactive site needed for this step-wise construction. This demonstrates how the amine handle can be used to build complex bioconjugates. axispharm.com The DBCO moiety on the final peptide conjugate allows it to be "clicked" onto azide-functionalized nanoparticles or other delivery systems for targeted delivery research. uni-muenchen.de
| Component | Description | Reference |
|---|---|---|
| Peptide Target | L57, a tumor-targeting peptide sequence. | uni-muenchen.de |
| Linker Used | DBCO-PEG24 | uni-muenchen.de |
| Conjugation Chemistry | The peptide was synthesized, and the DBCO-PEG linker was coupled to it to create the final targeting ligand. | uni-muenchen.de |
| Research Goal | To create a targeting ligand for polymer-based nanosystems for active drug delivery to tumors. | uni-muenchen.de |
Probing Protein Structure and Function through Bioorthogonal Reactions
Bioorthogonal reactions are chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov The SPAAC reaction between a DBCO group and an azide is a prime example of such a reaction and is a powerful tool for chemical biology. researchgate.net
DBCO-PEG6-amine (TFA) is used to introduce the DBCO reactive handle onto probes or biomolecules. By site-specifically incorporating an azide-bearing non-canonical amino acid into a protein, researchers can use a DBCO-functionalized probe (such as a fluorescent dye attached via the amine group of the linker) to specifically label that protein. nih.govbohrium.com This allows for precise tracking of the protein's location and dynamics within a cell via fluorescence microscopy, providing insights into its function. nih.gov This method of labeling is highly specific and minimally disruptive, preserving the natural structure and function of the protein under investigation. bohrium.comnih.gov This approach has been used to study antibody fragments, confirming that the labeled variants retain their correct structure and antigen-binding capabilities. nih.govbohrium.com
Dbco Peg6 Amine Tfa in Nucleic Acid and Oligonucleotide Research
Labeling and Functionalization of DNA and RNA Structures
The ability to label and functionalize nucleic acids is fundamental to understanding their biological roles and developing new diagnostic and therapeutic tools. DBCO-PEG6-amine (TFA) plays a key role in this area through its application in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. This reaction allows for the covalent attachment of the DBCO moiety to azide-modified nucleic acids with high efficiency and specificity under biologically compatible conditions.
The process typically involves the incorporation of an azide-modified nucleotide into a DNA or RNA strand during solid-phase synthesis or through enzymatic methods. Subsequently, DBCO-PEG6-amine (TFA) can be introduced, where the DBCO group readily reacts with the azide (B81097) to form a stable triazole linkage. The terminal amine on the PEG linker can then be used for further functionalization with a wide range of molecules, including fluorophores, biotin, or other reporter molecules. The hydrophilic PEG6 spacer is crucial in these applications as it improves the water solubility of the resulting conjugate and provides a flexible connection that reduces potential steric hindrance between the nucleic acid and the attached label.
| Feature of DBCO-PEG6-amine (TFA) | Role in Nucleic Acid Labeling |
| DBCO Group | Enables copper-free click chemistry (SPAAC) with azide-modified nucleic acids for covalent labeling. |
| PEG6 Spacer | Increases aqueous solubility of the conjugate and minimizes steric hindrance between the nucleic acid and the label. |
| Amine Group | Provides a reactive handle for the attachment of various functional molecules such as dyes, quenchers, or affinity tags. |
Integration into Nucleic Acid Nanostructures and Scaffolds
The field of DNA nanotechnology utilizes the predictable base-pairing of nucleic acids to construct precisely defined two- and three-dimensional structures. These DNA nanostructures serve as programmable scaffolds for the spatial organization of other molecules, with applications in areas such as targeted drug delivery and biosensing. nih.govrsc.org DBCO-PEG6-amine (TFA) facilitates the functionalization of these nucleic acid scaffolds.
Oligonucleotides containing azide modifications can be incorporated as building blocks during the assembly of DNA nanostructures. Following the formation of the scaffold, DBCO-PEG6-amine (TFA) can be used to introduce amine functionalities onto the structure via the SPAAC reaction. These amine groups then serve as attachment points for a variety of cargo molecules, including proteins, peptides, or small molecule drugs. This method allows for the precise positioning of functional elements on the DNA scaffold, enabling the creation of complex and highly organized molecular systems. The flexibility and hydrophilicity of the PEG6 linker help to ensure that the attached molecules remain accessible and functional.
| Component | Function in Nucleic Acid Nanostructure Assembly |
| Azide-modified Oligonucleotides | Incorporated into the DNA nanostructure during synthesis to provide specific sites for functionalization. |
| DBCO-PEG6-amine (TFA) | Reacts with the azide groups on the nanostructure to introduce a terminal amine for further conjugation. |
| Functional Molecules (e.g., proteins, drugs) | Attached to the amine groups on the DBCO-PEG6 linker to create a functional nanodevice. |
Research into Oligonucleotide-Protein Conjugates
Oligonucleotide-protein conjugates are hybrid molecules that combine the specific molecular recognition properties of nucleic acids with the diverse functions of proteins. These conjugates are valuable tools in various research and diagnostic applications. The creation of stable and well-defined oligonucleotide-protein conjugates is often achieved using bioorthogonal chemistry, where DBCO-PEG6-amine (TFA) can be a key reagent.
In a common strategy, a protein of interest is chemically modified to introduce an azide group. Separately, an oligonucleotide is synthesized with a terminal DBCO group, which can be introduced using a DBCO-functionalized phosphoramidite during solid-phase synthesis or by reacting an amine-modified oligonucleotide with a DBCO-NHS ester. The azide-modified protein and the DBCO-modified oligonucleotide are then reacted together in a copper-free click chemistry reaction to form the desired conjugate. Alternatively, an azide-modified oligonucleotide can be reacted with a DBCO-functionalized protein. DBCO-PEG6-amine can be used to introduce the DBCO moiety to a protein through its amine-reactive end, which can be converted to an NHS ester to react with lysine (B10760008) residues on the protein surface. This approach has been utilized in the preparation of antibody-oligonucleotide conjugates for use in immuno-PCR and other sensitive protein detection assays. nih.govresearchgate.net
| Conjugation Strategy | Role of DBCO-PEG6-amine (TFA) or Related Reagents | Example Application |
| Azide-modified protein + DBCO-modified oligonucleotide | DBCO-PEG6-amine can be used to synthesize the DBCO-modified oligonucleotide. | Immuno-PCR, Proximity Ligation Assays |
| DBCO-modified protein + Azide-modified oligonucleotide | DBCO-PEG6-NHS ester (a derivative) is used to attach the DBCO group to the protein via its amine residues. | Targeted drug delivery, Assembly of protein-DNA nanostructures |
Role in Targeted Delivery Systems and Molecular Engineering Research
Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) Research
Proteolysis Targeting Chimeras (PROTACs) represent an innovative therapeutic modality designed to eliminate specific unwanted proteins from cells by co-opting the body's own cellular disposal machinery. medchemexpress.com These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein (the "protein of interest" or POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands. medchemexpress.comnih.govnih.gov The resulting ternary complex (Target Protein-PROTAC-E3 Ligase) facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome, effectively removing it from the cell. medchemexpress.com
The linker is a critical component in PROTAC design, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex and, consequently, the degradation efficiency. precisepeg.com DBCO-PEG6-amine (TFA) has emerged as a valuable and versatile linker in PROTAC synthesis research. medchemexpress.commedchemexpress.comglpbio.comtargetmol.com It is a polyethylene (B3416737) glycol (PEG)-based linker, which enhances the molecule's solubility and biocompatibility. axispharm.comaxispharm.com
DBCO-PEG6-amine (TFA) features two distinct functional groups that enable modular and efficient PROTAC assembly:
A Dibenzocyclooctyne (DBCO) group: This group is highly reactive towards azide-containing molecules through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This "click chemistry" reaction is notable for proceeding efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications. axispharm.combroadpharm.com
An amine (NH2) group: This primary amine serves as a versatile attachment point. tebubio.com It can readily react with various functional groups, such as carboxylic acids or activated NHS esters, to form stable amide bonds. axispharm.comtebubio.com
This dual functionality allows for a flexible synthesis strategy. For instance, a researcher might synthesize a POI ligand containing an azide (B81097) group and an E3 ligase ligand with a carboxylic acid. The DBCO-PEG6-amine linker can then be used to connect these two pieces sequentially. The amine end of the linker would first react with the carboxylic acid on the E3 ligase ligand. Subsequently, the DBCO end of the newly formed conjugate would react with the azide-functionalized POI ligand via SPAAC to complete the PROTAC structure. This modular approach facilitates the rapid generation of libraries of PROTACs with different linkers, POI ligands, or E3 ligase ligands to screen for optimal degradation activity. nih.govprecisepeg.com
| Component | Function in PROTAC | Role of DBCO-PEG6-amine (TFA) |
| Target Protein Ligand | Binds specifically to the protein targeted for degradation. | Covalently attached via the DBCO group reacting with an azide-modified ligand (SPAAC). |
| Linker | Connects the two ligands and positions them correctly to form a stable ternary complex. | DBCO-PEG6-amine acts as the flexible, biocompatible linker. |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | Covalently attached via the amine group reacting with a carboxyl-modified ligand. |
Polymer-Drug Conjugates (PDCs) Research Utilizing SPAAC
The unique structure of DBCO-PEG6-amine makes it a highly suitable component in the research and development of advanced PDCs, particularly through the application of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The construction of a PDC using this linker typically involves a multi-step process where the linker first connects to the drug, and then this drug-linker construct is attached to the polymer.
A representative synthesis strategy is as follows:
Functionalization of the Drug: The therapeutic agent (payload) is chemically modified to include a reactive handle, such as a carboxylic acid.
Creation of the Drug-Linker Construct: DBCO-PEG6-amine is reacted with the functionalized drug. The amine group on the linker forms a stable amide bond with the carboxylic acid on the drug. This step results in a new molecule: Drug-Linker(PEG6)-DBCO.
Functionalization of the Polymer: Separately, the polymer backbone (e.g., polyethylene glycol, polyglutamic acid) is modified to incorporate azide groups along its chain.
Conjugation via SPAAC: The Drug-Linker(PEG6)-DBCO construct is then mixed with the azide-functionalized polymer. The DBCO group on the linker reacts specifically and efficiently with the azide groups on the polymer via the copper-free SPAAC reaction. broadpharm.com This step yields the final Polymer-Drug Conjugate.
The PEG6 spacer within the DBCO-PEG6-amine linker offers several advantages in PDC research. It enhances the water solubility of often-hydrophobic drug molecules and provides spatial separation between the drug and the polymer backbone, which can reduce steric hindrance and ensure the drug can be effectively released at the target site. axispharm.com The bioorthogonal nature of the SPAAC reaction is a significant benefit, allowing the conjugation to occur under mild conditions that preserve the structural integrity and therapeutic activity of both the drug and the polymer. axispharm.com This methodology has been explored in the broader field of carrier-drug conjugates, including antibody-drug conjugates (ADCs), demonstrating its versatility. google.comaxispharm.com
| Step | Description | Key Chemical Groups Involved | Reaction Type |
| 1 | Activation of Drug | Drug with Carboxylic Acid (-COOH) | N/A |
| 2 | Drug-Linker Formation | Amine (-NH2) on linker reacts with -COOH on drug | Amidation |
| 3 | Polymer Modification | Polymer backbone with Azide (-N3) groups | N/A |
| 4 | Final Conjugation | DBCO on Drug-Linker construct reacts with -N3 on polymer | SPAAC (Click Chemistry) |
Strategies for Cell-Surface and Intracellular Labeling in Research
Bioorthogonal chemistry has revolutionized the study of biological processes in living systems. It allows for the specific labeling and visualization of biomolecules in their native environment without interfering with cellular functions. DBCO-PEG6-amine is a key reagent in this field, enabling sophisticated labeling strategies for both cell-surface and intracellular targets through copper-free click chemistry. axispharm.comconfluore.com.cnconfluore.com
The general strategy involves a two-step process:
Metabolic or Affinity-Based Labeling: Cells are first treated with a small molecule probe that has been modified to contain an azide group. This probe is designed to be incorporated into a specific class of biomolecules.
For Cell-Surface Labeling: Azide-modified sugars (e.g., N-azidoacetylgalactosamine, Ac4GalNAz) can be fed to cells. medchemexpress.com Cellular metabolic pathways incorporate these sugars into glycoproteins and glycolipids, which are then presented on the cell surface.
For Intracellular Labeling: Azide-modified amino acids (e.g., L-azidohomoalanine) can be used to replace methionine during protein synthesis, thereby introducing azide groups into newly synthesized proteins throughout the cell. medchemexpress.com
Bioorthogonal Ligation: After the azide probe has been incorporated, the cells are treated with a molecule containing a DBCO group. The DBCO group reacts specifically with the introduced azide groups via SPAAC, attaching a reporter molecule (like a fluorescent dye or biotin) to the target biomolecule. confluore.commedchemexpress.com
DBCO-PEG6-amine serves as an ideal scaffold for creating these detection reagents. The amine group provides a convenient handle for attaching various reporter tags. axispharm.comtebubio.com For example, a fluorescent dye with an NHS ester functional group can be easily reacted with the amine of DBCO-PEG6-amine to create a DBCO-PEG6-Dye conjugate. This conjugate can then be used to visualize the location and dynamics of the azide-labeled biomolecules.
The key advantages of using the DBCO-azide system for cellular labeling include:
Biocompatibility: The reaction is bioorthogonal and does not require a toxic copper catalyst, making it suitable for live-cell imaging. axispharm.com
High Specificity: The DBCO and azide groups react exclusively with each other, ensuring that the reporter tag is only attached to the intended targets and minimizing off-target background signals. axispharm.com
Flexibility: The amine group on the linker allows for the attachment of a wide variety of probes, enabling different applications such as fluorescence microscopy, flow cytometry, and affinity purification (using biotin). axispharm.comtebubio.com
| Labeling Target | Azide Probe Example | Detection Reagent Synthesis | Labeling Outcome |
| Cell-Surface Glycans | Ac4GalNAz | DBCO-PEG6-amine + Fluorescent Dye-NHS Ester | Visualization of glycoprotein (B1211001) distribution on the plasma membrane. |
| Intracellular Proteins | L-Azidohomoalanine | DBCO-PEG6-amine + Biotin-NHS Ester | Isolation and identification of newly synthesized proteins. |
Applications in Molecular Imaging and Sensing Research
Development of Fluorescent Probes and Reporters
DBCO-PEG6-amine is instrumental in the development of fluorescent probes for the detection and visualization of biological targets. The linker's primary amine allows for its covalent attachment to a wide array of fluorophores that are commercially available with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates. Once the fluorophore is attached, the probe's DBCO group can be used to "click" it onto a targeting moiety that has been functionalized with an azide (B81097) group. This targeting moiety can be a peptide, antibody, small molecule, or nucleic acid aptamer, directing the fluorescent signal to a specific protein, cell type, or tissue.
This modular strategy has been employed in the fabrication of fluorescent nanoparticle probes. In one research approach, fluorescent polystyrene nanoparticles were surface-functionalized with azide-PEG-amine. biorxiv.org A DNA aptamer, serving as the targeting molecule, was modified with a DBCO group. The DBCO-modified aptamer was then conjugated to the azide-functionalized nanoparticles via the SPAAC reaction, demonstrating a practical application of this chemical strategy for creating targeted fluorescent reporters. biorxiv.org
The table below outlines the components and assembly of a generic fluorescent probe using DBCO-PEG6-amine.
| Component | Function | Linkage to DBCO-PEG6-amine |
| Fluorophore | Emits light upon excitation for detection. | Amide bond formation with the amine terminus. |
| DBCO-PEG6-amine | Acts as a bifunctional, soluble linker. | Covalently links the fluorophore and targeting moiety. |
| Targeting Moiety | Binds to a specific biological molecule or cell. | Strain-promoted alkyne-azide cycloaddition with the DBCO terminus. |
Integration into Radiotracers and Theranostic Research Strategies
In the field of nuclear medicine, DBCO-PEG6-amine serves as a critical linker for constructing radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. The design of these agents follows a similar modular principle as fluorescent probes. The amine terminus of the linker is typically conjugated to a targeting vector, such as a peptide or antibody fragment, that has high affinity for a biomarker expressed on cancer cells.
The DBCO terminus is then used to attach a chelating agent that has been modified with an azide. This chelator (e.g., DOTA, NOTA, or DTPA) is responsible for securely holding a diagnostic radionuclide (e.g., Gallium-68, Copper-64, Zirconium-89) or a therapeutic radionuclide (e.g., Lutetium-177, Actinium-225).
This approach is central to theranostics, a strategy that combines therapy and diagnostics. By using the same targeting molecule linked via DBCO-PEG6-amine to either a diagnostic or a therapeutic radioisotope, researchers can first visualize tumor locations and assess target engagement with a diagnostic agent, and then administer a therapeutic dose using the corresponding therapeutic agent. The PEG6 spacer can improve the pharmacokinetic properties of the resulting radiopharmaceutical by enhancing its solubility and circulation time.
The components of a potential theranostic agent built using this strategy are detailed in the table below.
| Component | Role in Theranostics | Example |
| Targeting Molecule | Binds to specific cancer cell biomarkers. | Peptide (e.g., Octreotate), Antibody fragment |
| DBCO-PEG6-amine | Connects the targeting molecule to the chelator. | N/A |
| Azide-Chelator | Sequesters the radionuclide. | Azido-DOTA, Azido-NOTA |
| Radionuclide | Emits radiation for imaging (Diagnostic) or cell-killing (Therapeutic). | Diagnostic: ⁶⁸Ga, ⁸⁹Zr; Therapeutic: ¹⁷⁷Lu, ²²⁵Ac |
Integration into Materials Science and Nanobiotechnology Research
Surface Functionalization of Nanoparticles (e.g., Nanodiamonds, Gold Nanoparticles) for Research
The surface modification of nanoparticles is crucial for their application in biological systems, enhancing stability, biocompatibility, and targeted interactions. mdpi.com DBCO-PEG6-amine is instrumental in this process, enabling precise covalent conjugation of biomolecules to nanoparticle surfaces. axispharm.com
Gold Nanoparticles (AuNPs): Gold nanoparticles are widely used in diagnostics and therapeutics due to their unique optical and electronic properties. hiyka.com Functionalizing AuNPs with DBCO-PEG6-amine allows for the subsequent attachment of azide-tagged molecules, such as targeting ligands (antibodies, peptides) or therapeutic agents, through the highly efficient SPAAC reaction. hiyka.comcytodiagnostics.com The process typically involves first creating a self-assembled monolayer of molecules with carboxyl groups on the gold surface, which can then react with the amine group of DBCO-PEG6-amine. The PEG linker serves to improve the biocompatibility of the nanoparticles by creating a "stealth" polymer layer that reduces non-specific protein adsorption and minimizes immune recognition. hiyka.comnih.govresearchgate.net This modification strategy is central to developing AuNPs for applications like targeted drug delivery and photothermal therapy. hiyka.com
Nanodiamonds (NDs): Fluorescent nanodiamonds (FNDs) are emerging as powerful probes for bioimaging due to their exceptional photostability and biocompatibility. nih.govmdpi.com The surface of nanodiamonds can be engineered to present various functional groups, such as carboxyl groups, through oxidation processes. nih.gov These carboxylated NDs can be covalently linked to the amine group of DBCO-PEG6-amine via standard carbodiimide (B86325) chemistry (e.g., using EDC). nih.gov This introduces a DBCO group onto the ND surface, making it ready for copper-free click conjugation with azide-modified fluorophores or targeting biomolecules. rsc.orgrsc.org This method provides a robust platform for creating highly stable and specific imaging probes for long-term cell tracking and sensing. nih.govmdpi.com
| Nanoparticle Component | Function in the Final Construct | Role of DBCO-PEG6-amine |
|---|---|---|
| Gold Nanoparticle Core | Provides optical/electronic properties for imaging or therapy. hiyka.com | Serves as the scaffold for surface modification. |
| Nanodiamond Core | Offers stable fluorescence for long-term bioimaging. mdpi.com | Acts as the core material to be functionalized. |
| Amine Group (-NH2) | Forms a stable amide bond with a carboxylated nanoparticle surface. broadpharm.com | Anchors the linker to the nanoparticle. |
| PEG6 Spacer | Increases solubility, reduces non-specific binding, and improves biocompatibility. hiyka.comnih.gov | Provides a flexible, hydrophilic spacer. |
| DBCO Group | Reacts with azide-modified molecules (e.g., antibodies, dyes) via copper-free click chemistry. medchemexpress.com | Enables specific and efficient bioconjugation. |
Creation of Bioconjugated Polymeric Materials and Hydrogels for Research Applications
DBCO-PEG6-amine is a key reagent in the synthesis of advanced bioconjugated materials, particularly hydrogels for tissue engineering and drug delivery. nih.gov Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, mimicking the extracellular matrix. mdpi.com
The creation of these hydrogels often utilizes bioorthogonal click chemistry to crosslink polymer chains under physiological conditions, which is crucial for applications involving the encapsulation of live cells or sensitive proteins. nih.gov A common strategy involves modifying a biocompatible polymer backbone, such as hyaluronic acid (HA), with DBCO-PEG6-amine. nih.gov In this process, the carboxylic acid groups on the HA are activated (e.g., with EDC/NHS) and then reacted with the primary amine of DBCO-PEG6-amine to form stable amide bonds. nih.gov
This reaction yields a polymer (e.g., DBCO-HA) functionalized with pendant DBCO groups. This modified polymer can then be cross-linked into a hydrogel by adding a polymer containing multiple azide (B81097) groups, such as a multi-arm PEG-azide. nih.govnih.gov The SPAAC reaction between the DBCO and azide groups proceeds spontaneously without the need for a cytotoxic copper catalyst, making it ideal for biomedical applications. nih.gov This modular approach allows for precise control over the physical and biochemical properties of the hydrogel and enables the covalent incorporation of azide-modified proteins or peptides. nih.gov
| Hydrogel Component | Function | Example Material |
|---|---|---|
| Polymer Backbone | Forms the primary structure of the hydrogel. | Hyaluronic Acid (HA) nih.gov |
| DBCO-PEG6-amine | Functionalizes the polymer backbone with DBCO groups for cross-linking. | - |
| Cross-linker | Reacts with DBCO groups to form the 3D network. | Multi-arm PEG-azide nih.govnih.gov |
| Encapsulated Moiety (Optional) | Provides therapeutic or biological activity. | Live cells, proteins, peptides nih.govnih.gov |
Design of Biosensors and Bio-interfacing Materials
The development of highly sensitive and stable biosensors is critical for medical diagnostics and environmental monitoring. frontiersin.org DBCO-PEG6-amine facilitates the creation of well-defined bio-interfaces, which are essential for sensor performance. The precise immobilization of biorecognition elements (e.g., antibodies, enzymes, or nucleic acids) onto a transducer surface is a key step in biosensor fabrication. mdpi.com
DBCO-PEG6-amine can be used to functionalize sensor surfaces, such as gold electrodes or silicon-based chips, for the subsequent attachment of sensing molecules. frontiersin.orgmdpi.com The process can be envisioned in two stages:
Surface Activation and Linker Attachment: The sensor surface is first modified to present reactive groups like carboxylic acids. The surface can then be treated with the amine group of DBCO-PEG6-amine, often using activators like EDC and NHS, to form a stable amide bond. This results in a surface coated with DBCO groups. frontiersin.orgmdpi.com
Biomolecule Immobilization: An azide-modified biorecognition molecule is then introduced. This molecule specifically binds to the DBCO-functionalized surface via the SPAAC reaction. medchemexpress.com
This strategy offers several advantages for biosensor design. The covalent attachment provides a stable and controlled orientation of the biomolecules, which is crucial for their function. mdpi.com The hydrophilic PEG6 spacer extends the recognition element away from the surface, minimizing steric hindrance and reducing non-specific adsorption of other molecules from the sample, thereby improving the signal-to-noise ratio of the sensor. axispharm.com
| Fabrication Step | Description | Key Reagents |
|---|---|---|
| 1. Surface Preparation | Modification of the transducer surface to introduce reactive groups. | Carboxylic acid-terminated self-assembled monolayers (SAMs) on a gold surface. |
| 2. Linker Immobilization | Covalent attachment of DBCO-PEG6-amine to the prepared surface. | DBCO-PEG6-amine, EDC, NHS. frontiersin.org |
| 3. Biorecognition Element Conjugation | Attachment of the azide-modified sensing molecule to the surface via copper-free click chemistry. | Azide-modified antibody, DNA probe, or enzyme. |
| 4. Blocking | Passivation of any remaining active sites on the surface to prevent non-specific binding. | Bovine Serum Albumin (BSA) or other blocking agents. |
Analytical and Characterization Methodologies for Dbco Peg6 Amine Tfa Conjugates in Research
Spectroscopic Techniques for Conjugate Verification
Spectroscopy is a cornerstone in the analysis of DBCO-PEG6-amine (TFA) conjugates, offering non-destructive and highly informative methods to confirm the covalent linkage between the DBCO moiety and the target molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. In the context of DBCO-PEG6-amine (TFA) conjugates, ¹H NMR is particularly useful for confirming the successful conjugation. The presence of characteristic peaks corresponding to the protons of the DBCO group, typically observed in the aromatic region of the spectrum (around 7-8 ppm), provides strong evidence of its incorporation into the final conjugate. researchgate.net For instance, the successful conjugation of DBCO to hyaluronic acid has been confirmed by the appearance of multiple peaks indicative of the DBCO moiety in this region. researchgate.net Furthermore, ¹³C NMR can also be employed to confirm the chemical structure of the PEG-DBCO portion of the conjugate. researchgate.net
Key ¹H NMR Signals for DBCO-PEG6-amine (TFA) Conjugate Verification:
| Functional Group | Typical Chemical Shift (ppm) |
| DBCO aromatic protons | 7.0 - 8.0 |
| PEG backbone protons | ~3.6 |
| Amine-adjacent protons | Variable, depends on conjugation partner |
Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of the conjugate, thereby confirming the successful ligation of DBCO-PEG6-amine (TFA) to the molecule of interest. jchemrev.com Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. researchgate.netjchemrev.com An increase in the molecular weight of the starting material corresponding to the mass of the DBCO-PEG6-amine (TFA) linker is a clear indicator of successful conjugation. researchgate.net For larger biomolecules like antibody-drug conjugates (ADCs), LC/MS analysis of the intact conjugate followed by deconvolution of the mass spectra is used to determine the change in mass and to calculate the drug-to-antibody ratio (DAR). enovatia.com
UV-Vis spectroscopy offers a straightforward method to monitor the conjugation reaction and quantify the degree of labeling. The DBCO group possesses a characteristic UV absorbance, often with a peak around 290 nm or 310 nm. rsc.orgresearchgate.net The progress of the copper-free click chemistry reaction can be followed in real-time by observing the disappearance of the DBCO absorbance peak as it is consumed in the reaction. rsc.org A standard curve of DBCO absorbance versus concentration can be used to determine the molar ratio of DBCO to the target molecule in the final conjugate. researchgate.net
Characteristic UV-Vis Absorbance of DBCO:
| Moiety | Wavelength (nm) | Application |
| DBCO | ~290 - 310 | Monitoring reaction progress, quantifying conjugation |
| Triazole product | ~310 - 340 (shoulder) | Confirmation of triazole ring formation |
While not as commonly employed for DBCO itself, if the conjugation partner is fluorescent or a fluorescent tag is incorporated, fluorescence spectroscopy can be a highly sensitive method for characterizing the conjugate.
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. While it may not be the primary technique for confirming conjugation, it can be used to identify the characteristic vibrations of the functional groups within the DBCO-PEG6-amine (TFA) conjugate. For example, the presence of amide bonds formed upon conjugation of the amine group can be observed.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the purification of DBCO-PEG6-amine (TFA) conjugates and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the purification and analysis of DBCO-PEG6-amine (TFA) conjugates. By selecting an appropriate column and mobile phase, the conjugate can be separated from unreacted starting materials and other impurities. The purity of the conjugate can then be assessed by analyzing the resulting chromatogram. A single, sharp peak is indicative of a pure compound. When coupled with a UV detector set to the absorbance wavelength of the DBCO group, HPLC can be used to specifically track the elution of the conjugate. A shift in the elution time of the product compared to the starting materials is another confirmation of successful conjugation. researchgate.net
Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is a powerful analytical technique used to separate molecules based on their hydrodynamic volume in solution. chromatographyonline.com This method is particularly well-suited for characterizing conjugates of DBCO-PEG6-amine (TFA), as the addition of the PEG linker results in a significant increase in the molecule's size. Consequently, the conjugate will elute earlier from the SEC column compared to its unconjugated counterpart.
In a typical SEC setup, a column is packed with a porous stationary phase. Larger molecules are excluded from the pores and therefore travel a shorter path, leading to earlier elution. Smaller molecules, conversely, can enter the pores, resulting in a longer retention time. By monitoring the elution profile, typically with a UV detector, researchers can assess the success of a conjugation reaction, determine the purity of the conjugate, and identify the presence of any aggregates or unconjugated starting materials.
Detailed Research Findings:
Research has demonstrated the utility of SEC in analyzing protein-polymer conjugates formed via DBCO-mediated click chemistry. In one study, Green Fluorescent Protein (GFP) was conjugated with DBCO-PEG of varying molecular weights. nih.gov The resulting conjugates were analyzed by GPC, which showed monomodal and symmetric elution peaks. A clear shift to a shorter retention time was observed with increasing molecular weight of the DBCO-PEG, confirming successful conjugation and providing an indication of the conjugate's size. nih.gov
Another study focused on the development of a robust SEC method to characterize a multimeric PEG-protein conjugate. chromatographyonline.com This method was capable of resolving a wide range of size variants, from 50 kDa to over 1000 kDa, demonstrating the versatility of SEC in analyzing complex biomolecule conjugates. chromatographyonline.com The successful separation of these variants is crucial for ensuring the quality and consistency of therapeutic protein conjugates.
Furthermore, SEC is a valuable tool for purifying DBCO-protein conjugates from excess, unreacted DBCO reagents. After a bioconjugation reaction between Protein A and a DBCO-PEG5-NHS ester, the excess reagent was efficiently removed using SEC. The first peak in the chromatogram corresponded to the desired DBCO-Protein A conjugate, which was collected for further analysis and application. nih.gov
| Analyte | SEC/GPC Observation | Reference |
|---|---|---|
| GFP-C-PEG Conjugate | Monomodal and symmetric elution peaks with a clear shift to a larger size (earlier elution) with increasing molecular weight of DBCO-PEG. | nih.gov |
| Multimeric PEG-Protein Conjugate | Successful resolution of a wide range of size variants from 50 kDa to >1000 kDa. | chromatographyonline.com |
| DBCO-Protein A Conjugate | Separation of the conjugate from excess DBCO reagent, with the first elution peak corresponding to the purified conjugate. | nih.gov |
Biophysical Techniques for Studying Conjugation Efficiency and Interaction
Gel Electrophoresis (SDS-PAGE)
During SDS-PAGE, the protein samples are denatured and coated with the negatively charged detergent SDS, which imparts a uniform negative charge-to-mass ratio. When an electric field is applied, the proteins migrate through the porous polyacrylamide gel towards the positive electrode. Smaller molecules move more easily through the pores and thus travel further down the gel, while larger molecules are impeded and remain closer to the top.
Detailed Research Findings:
The efficacy of SDS-PAGE in analyzing DBCO-PEG conjugates has been clearly demonstrated in various studies. For instance, the click reaction between an azide-modified Green Fluorescent Protein (GFP-C-N3) and DBCO-PEG of different molecular weights (10, 20, and 30 kDa) was monitored using SDS-PAGE. nih.gov The results showed a clear upward shift in the band corresponding to the GFP-C-PEG conjugate as the molecular weight of the DBCO-PEG increased. This provided direct visual evidence of successful and efficient conjugation. nih.gov The near-quantitative conversion of the starting protein to the higher molecular weight conjugate could also be observed, indicating the high efficiency of the catalyst-free click reaction. nih.gov
In another example, the conjugation of a polymer to lysozyme (B549824) was confirmed by SDS-PAGE analysis, which showed the formation of higher molecular weight species corresponding to the protein-polymer conjugate. nih.gov This technique is invaluable for rapid screening of reaction conditions and for routine assessment of conjugation success and product purity.
| Conjugate | SDS-PAGE Observation | Reference |
|---|---|---|
| GFP-C-N3 + DBCO-PEG10k | Appearance of a higher molecular weight band compared to unconjugated GFP-C-N3, indicating successful conjugation. | nih.gov |
| GFP-C-N3 + DBCO-PEG20k | Further upward shift in the conjugate band compared to the 10k PEG conjugate. | nih.gov |
| GFP-C-N3 + DBCO-PEG30k | The highest molecular weight band observed, corresponding to the largest PEG conjugate. | nih.gov |
| Lysozyme-Polymer Conjugate | Formation of higher molecular weight species, confirming conjugation. | nih.gov |
Dynamic Light Scattering (DLS) for Nanoparticle Conjugates
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. nih.gov For nanoparticle conjugates involving DBCO-PEG6-amine (TFA), DLS is an essential tool for characterizing the hydrodynamic diameter and size distribution of the nanoparticles before and after conjugation. The hydrodynamic diameter is the effective size of the nanoparticle in solution, including any surface coatings, such as the DBCO-PEG6-amine linker, and the associated solvent layer. cd-bioparticles.com
In a DLS experiment, a laser beam is passed through the sample, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the nanoparticles. nih.gov Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. frontiersin.org DLS also provides information about the polydispersity index (PDI), which is a measure of the broadness of the size distribution. A lower PDI value indicates a more monodisperse and uniform sample.
Detailed Research Findings:
DLS has been effectively employed to monitor the changes in nanoparticle size upon functionalization with DBCO-PEG linkers. In a study involving liposomes, the particle size was measured at each step of modification. The initial liposomes had a hydrodynamic diameter of approximately 130 ± 15 nm. After reaction with a DBCO-PEG4-NHS ester, the size increased to 150 ± 20 nm. nih.gov A further increase to around 180 ± 20 nm was observed after the addition of an azide-modified antibody, confirming the successful conjugation of each component. nih.gov The PDI also showed a corresponding increase at each step, indicating a slight broadening of the size distribution. nih.gov
Another study characterized liposomes before and after functionalization with DBCO and antibodies. The initial size of the liposomes was measured, and a subsequent increase in diameter was observed after the attachment of DBCO and then the antibody. researchgate.net These findings highlight the utility of DLS in providing critical information about the size and homogeneity of nanoparticle conjugates, which are important parameters for their in vivo behavior and efficacy.
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|
| Liposomes (Initial) | ~130 ± 15 | < 0.1 | nih.gov |
| Liposomes + DBCO-PEG4-NHS ester | ~150 ± 20 | < 0.2 | nih.gov |
| Liposomes + DBCO-PEG4 + IgG-azide | ~180 ± 20 | ~ 0.3 | nih.gov |
Microscale Thermophoresis (MST)
Microscale Thermophoresis (MST) is a powerful biophysical technique for quantifying the binding affinity between molecules in solution. e-century.us It measures the directed movement of molecules in a microscopic temperature gradient, a phenomenon known as thermophoresis. This movement is highly sensitive to changes in the molecule's size, charge, and hydration shell, which are often altered upon binding to another molecule. researchgate.net MST is therefore an ideal method for studying the interaction between a molecule conjugated with DBCO-PEG6-amine (TFA) and its binding partner.
In an MST experiment, one of the binding partners is fluorescently labeled (either intrinsically or extrinsically). A series of samples is prepared with a constant concentration of the fluorescent molecule and varying concentrations of the unlabeled binding partner (the ligand). These samples are loaded into capillaries, and a focused infrared laser is used to create a precise temperature gradient. The movement of the fluorescent molecules in this temperature gradient is monitored. The change in the thermophoretic signal upon titration of the ligand is then used to determine the dissociation constant (Kd), which is a measure of the binding affinity.
Detailed Research Findings:
MST has been widely adopted for studying a variety of biomolecular interactions, including protein-protein, protein-small molecule, and protein-nucleic acid interactions. e-century.us The technique is particularly advantageous due to its low sample consumption, speed, and ability to perform measurements in complex biological liquids. researchgate.net
For instance, MST has been used to determine the binding affinity of the PD-1/PD-L1 complex, a crucial interaction in immune regulation. researchgate.netnih.gov In such an experiment involving a DBCO-PEG6-amine (TFA) conjugate, the molecule of interest would be conjugated with the linker. This conjugate would then be titrated against a fluorescently labeled binding partner. The resulting change in thermophoresis would be plotted against the concentration of the conjugate to generate a binding curve, from which the Kd can be calculated. This would provide quantitative data on how the conjugation with DBCO-PEG6-amine (TFA) affects the binding affinity of the molecule to its target.
| Interacting Molecules | MST Measurement | Result | Reference |
|---|---|---|---|
| Fluorescently Labeled Protein + Ligand Conjugated with DBCO-PEG6-amine (TFA) | Dissociation Constant (Kd) | Quantitative measure of binding affinity. | e-century.us |
| PD-1-eGFP + PD-L1 | Dissociation Constant (Kd) | Determination of the affinity of the protein-protein complex. | researchgate.netnih.gov |
| SNRPG + RING finger domain of RBBP6 | Dissociation Constant (Kd) | Observed a Kd of 3.1596 nM, indicating a strong binding interaction. | e-century.us |
Challenges and Future Directions in Dbco Peg6 Amine Tfa Research
Optimization of Reaction Conditions for Diverse Research Applications
The efficiency of the SPAAC reaction involving DBCO-PEG6-amine is highly dependent on various experimental parameters. While the reaction is known for its bioorthogonality and ability to proceed under mild, aqueous conditions, optimizing these conditions is crucial for achieving rapid and quantitative conjugation, particularly when working with sensitive biomolecules or in complex biological media.
Detailed research into the kinetics of SPAAC reactions has provided valuable insights into the influence of buffer composition, pH, and temperature. A study investigating a structurally similar sulfo DBCO-amine revealed that buffer choice significantly impacts reaction rates. For instance, reactions in HEPES buffer at pH 7 were found to be faster than in PBS at the same pH. rsc.orgresearchgate.net Generally, higher pH values tend to increase the reaction rate, with the exception of certain buffer systems like HEPES. rsc.orgresearchgate.net Temperature also plays a role, with reactions proceeding more rapidly at 37°C compared to 25°C. rsc.org
The structure of the azide (B81097) reaction partner is another critical factor, with the electron-donating or withdrawing nature of substituents near the azide group influencing reaction kinetics. rsc.orgnih.gov Furthermore, the presence of the PEG linker itself, such as in DBCO-PEG derivatives, has been shown to enhance reaction rates by an average of 31 ± 16% compared to non-PEGylated DBCO conjugates, likely by increasing solubility and reducing steric hindrance. rsc.orgrsc.org
For many bioconjugation applications, achieving optimal yields requires careful consideration of reactant concentrations and stoichiometry. uzh.chresearchgate.net Reactions are often more efficient at higher concentrations. interchim.fr A molar excess of the DBCO reagent (typically 1.5 to 4-fold) is frequently used to drive the reaction to completion when labeling an azide-containing biomolecule. interchim.fraatbio.com The progress of the reaction can be conveniently monitored by UV-Vis spectrophotometry, as the DBCO group has a characteristic absorbance peak around 309-310 nm which diminishes as the cycloaddition reaction proceeds. rsc.orgaatbio.com
| Parameter | Condition | Effect on Reaction Rate/Yield | Reference |
|---|---|---|---|
| Buffer Type (pH 7) | HEPES vs. PBS | HEPES buffer resulted in higher rate constants (0.55–1.22 M-1s-1) compared to PBS (0.32–0.85 M-1s-1). | rsc.orgresearchgate.net |
| pH | Increasing pH from 5 to 10 | Generally increases reaction rates, except in HEPES buffer. | rsc.orgresearchgate.net |
| Temperature | 37°C vs. 25°C | Reactions are faster at 37°C. | rsc.orguzh.ch |
| PEG Linker | Presence vs. Absence | The PEG linker can enhance reaction rates by an average of 31 ± 16%. | rsc.orgrsc.org |
| Stoichiometry | Molar excess of DBCO reagent | Using a 1.5 to 4-fold molar excess of the DBCO reagent can improve conjugation efficiency. | interchim.fraatbio.com |
| Solvent | Aqueous buffer vs. Organic co-solvents | While reactions are typically performed in aqueous buffers, the rate can be impacted by the presence of organic co-solvents like DMSO. The rate tends to increase with a higher mole fraction of water. | researchgate.netresearchgate.net |
Development of Novel DBCO-PEG6-amine (TFA) Derivatives for Enhanced Research Capabilities
To broaden the scope of applications for DBCO-PEG reagents, researchers are actively developing novel derivatives with enhanced functionalities. While DBCO-PEG6-amine provides a versatile primary amine handle for conjugation, derivatives incorporating other reactive groups can streamline multi-step synthesis and enable novel research strategies.
The core structure of DBCO-PEG-amine is modified to create a diverse toolkit of reagents. For instance, replacing the terminal amine with a carboxyl group (DBCO-PEG-acid) or an NHS ester (DBCO-PEG-NHS ester) allows for direct reaction with primary amines on biomolecules, bypassing the need for separate activation steps. nanosoftpolymers.com Similarly, derivatives featuring a maleimide group (DBCO-PEG-Maleimide) are designed for specific conjugation to thiol groups found in cysteine residues of proteins. vectorlabs.com
Beyond simple monofunctional derivatives, there is a growing interest in creating heterobifunctional and multifunctional DBCO-PEG linkers. These advanced reagents incorporate two or more different reactive groups, enabling the assembly of complex molecular architectures. For example, a linker containing both a DBCO group and a TCO (trans-cyclooctene) group would allow for two separate and orthogonal bioorthogonal reactions. Bifunctional linkers such as DBCO-PEG-DBCO are also available, which can be used to crosslink two azide-containing molecules. creativepegworks.combiochempeg.com The development of such derivatives is crucial for applications in fields like antibody-drug conjugate (ADC) construction and the synthesis of PROTACs (PROteolysis TArgeting Chimeras), where precise control over molecular connectivity is essential. medchemexpress.com These novel derivatives offer improved stability, tailored reactivity, and the ability to participate in more complex, controlled conjugation schemes. magtech.com.cn
| Derivative Type | Functional Group(s) | Enhanced Research Capability | Example Compound Name |
|---|---|---|---|
| Carboxyl-reactive | NHS ester, TFP ester | Direct and efficient labeling of primary amines (e.g., lysine (B10760008) residues in proteins). | DBCO-PEG6-NHS ester |
| Amine-reactive | Carboxylic acid | Allows conjugation to primary amines via carbodiimide (B86325) chemistry (e.g., EDC, HATU). | DBCO-PEG6-acid |
| Thiol-reactive | Maleimide | Site-specific conjugation to cysteine residues in proteins. | DBCO-PEG4-Maleimide |
| Bifunctional (Homobifunctional) | DBCO at both ends | Crosslinking of two azide-containing molecules or surfaces. | DBCO-PEG-DBCO |
| Heterobifunctional | DBCO and another bioorthogonal group (e.g., TCO) | Enables sequential or simultaneous orthogonal labeling of multiple targets. | DBCO-PEG-TCO |
| PROTAC/ADC Linker | DBCO, PEG, and another reactive moiety | Facilitates the synthesis of complex bioconjugates like antibody-drug conjugates and PROTACs. | DBCO-PEG4-amine |
Integration with Emerging Bioorthogonal Chemistries and Research Paradigms
A significant advancement in chemical biology is the ability to perform multiple, mutually orthogonal bioorthogonal reactions simultaneously within the same system. nih.gov This allows for the independent labeling and tracking of different biomolecules, providing a more comprehensive picture of complex biological processes. The SPAAC reaction involving DBCO-PEG6-amine is a prime candidate for integration into such multi-labeling paradigms due to its distinct mechanism compared to other bioorthogonal reactions.
The most common pairing for SPAAC is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (TCO). nih.govnih.gov The SPAAC and IEDDA reactions are mutually orthogonal, meaning the DBCO group will not react with the tetrazine, and the azide will not react with the TCO dienophile. nih.govresearchgate.net This orthogonality has been exploited for the dual-labeling of biomolecules. For example, researchers have engineered antibodies with both an azide and a tetrazine handle, allowing for simultaneous conjugation of a DBCO-PEG-linked molecule and a TCO-linked molecule. nih.gov This strategy has been applied to create bifunctional antibody-drug conjugates. nih.gov Similarly, viruses have been dual-labeled by incorporating azides into their proteins (for reaction with DBCO) and vinyl groups into their genomes (for reaction with tetrazines). acs.org
Future research will likely focus on expanding the toolkit of mutually orthogonal reactions that can be used alongside SPAAC. This could include combinations with other chemistries like the bioorthogonal boronic acid condensation or photocaged click reagents that can be activated with light. nih.gov The ability to perform three or more distinct labeling reactions in a single biological system represents a major goal, which would enable researchers to dissect increasingly complex cellular networks and interactions.
Advancements in Automated and High-Throughput Conjugation Methodologies for Research
The increasing complexity of bioconjugation experiments and the need to screen large libraries of molecules have created a demand for automated and high-throughput methodologies. Adapting DBCO-PEG6-amine and related reagents for use in these platforms is a key challenge and a significant area for future development.
High-throughput screening (HTS) platforms are being developed for various "click" chemistry applications, including the rapid synthesis and screening of enzyme inhibitors from libraries of azide and alkyne building blocks. researchgate.netrsc.org These systems often utilize robotic liquid handling stations to perform reactions in microplate formats, enabling hundreds or thousands of reactions to be run in parallel. The robust and reliable nature of the SPAAC reaction makes DBCO-PEG6-amine an ideal reagent for such platforms.
Furthermore, microfluidic devices, or "lab-on-a-chip" systems, offer another avenue for automating and miniaturizing bioconjugation reactions. researchgate.net These devices can precisely control the mixing of reagents in very small volumes, reducing sample consumption and reaction times. While some "click chips" have been developed for copper-catalyzed reactions, the principles can be readily adapted for copper-free SPAAC chemistry. nih.gov An automated, microfluidic platform for DBCO-azide conjugations would enable rapid optimization of reaction conditions and the synthesis of bioconjugate libraries with minimal human intervention. The development of such automated systems will be crucial for accelerating research in drug discovery, diagnostics, and materials science where DBCO-PEG6-amine is a key component.
Q & A
Q. What are the optimal storage and handling conditions for DBCO-PEG6-amine (TFA) to ensure stability?
DBCO-PEG6-amine (TFA) must be stored at -20°C in a dry, light-protected environment to prevent degradation. Avoid repeated freeze-thaw cycles, as moisture and temperature fluctuations can hydrolyze the TFA salt or reduce reactivity. Prior to use, equilibrate the reagent to room temperature for 30–60 minutes in a desiccator to minimize condensation .
Q. How does the solubility profile of DBCO-PEG6-amine (TFA) influence experimental design?
The compound is soluble in water and polar organic solvents (e.g., DMSO, DMF) . For aqueous reactions, pre-dissolve in a small volume of DMSO (≤10% v/v) to enhance solubility. In organic phases, ensure compatibility with reaction partners (e.g., NHS esters require anhydrous conditions). Validate solubility empirically for novel solvent systems due to potential batch-to-batch variability .
Q. What are the primary applications of DBCO-PEG6-amine (TFA) in bio-conjugation workflows?
Its amine group enables covalent coupling to carboxylated molecules via EDC/HOBt chemistry , while the DBCO moiety facilitates copper-free click chemistry with azide-functionalized biomolecules (e.g., proteins, oligonucleotides). Common applications include:
- Site-specific labeling of antibodies for imaging .
- Functionalizing nanoparticles for targeted drug delivery .
Advanced Research Questions
Q. How can reaction conditions be optimized for DBCO-PEG6-amine (TFA) in copper-free click chemistry with azide-bearing substrates?
Key parameters:
- Molar ratio : Use a 1.2–1.5-fold excess of DBCO-PEG6-amine (TFA) over azides to compensate for hydrolysis .
- Solvent : Prefer aqueous buffers (pH 6.5–7.5) or DMSO-water mixtures for biomolecule compatibility. Avoid Tris-based buffers, as primary amines compete with the reaction .
- Kinetics : Monitor reaction progress via HPLC or MALDI-TOF, as DBCO-azide cycloaddition typically completes within 2–4 hours at 25°C .
Q. What analytical techniques are recommended to confirm successful conjugation using DBCO-PEG6-amine (TFA)?
- Mass spectrometry (MS) : Detect mass shifts corresponding to DBCO-PEG6-amine (TFA) addition (Δ ≈ 390.4 Da for the core DBCO-amine-TFA moiety) .
- Fluorescence quenching assays : If azide partners are fluorescently tagged, monitor quenching post-conjugation .
- NMR : Characterize PEG6 spacer integrity using ¹H NMR in D₂O (δ 3.5–3.7 ppm for PEG protons) .
Q. How can researchers address low reaction yields in aqueous vs. organic solvent systems?
- Aqueous systems : Ensure azide substrates are properly functionalized (e.g., avoid steric hindrance in proteins). Add 5–10% DMSO to improve DBCO solubility .
- Organic systems : Use activation agents like HATU for amine-carboxylate coupling in anhydrous DMF. Validate reagent purity via LC-MS to rule out hydrolysis byproducts .
- Contradiction analysis : If yields diverge from literature values, compare azide reactivity (e.g., aromatic vs. alkyl azides) and PEG6 chain flexibility, which affects steric accessibility .
Q. What strategies mitigate nonspecific binding when using DBCO-PEG6-amine (TFA) in cellular imaging?
- Blocking steps : Pre-treat cells with bovine serum albumin (BSA) or PEG derivatives to occupy nonspecific binding sites .
- PEG6 spacer : Leverage the PEG6 chain’s hydrophilicity to reduce hydrophobic interactions. Replace with shorter PEG chains if background persists .
- Control experiments : Include DBCO-free amine analogs to distinguish specific vs. nonspecific signals .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
